An In-depth Technical Guide to 4-Amino-3-methoxyphenol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 4-Amino-3-methoxyphenol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4-Amino-3-methoxyphenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Chemical Properties and Structure
4-Amino-3-methoxyphenol, with the CAS number 61638-01-5, is an aromatic organic compound containing amino, methoxy, and hydroxyl functional groups attached to a benzene ring.[1][2][3] Its chemical structure and properties make it a compound of interest in various chemical syntheses.
Chemical Structure
The structure of 4-Amino-3-methoxyphenol is characterized by a phenol ring substituted with an amino group at position 4 and a methoxy group at position 3.
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IUPAC Name: 4-amino-3-methoxyphenol[1]
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Molecular Formula: C₇H₉NO₂[1]
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SMILES: COC1=C(C=CC(=C1)O)N[1]
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InChI Key: SXJQUUPSLJTKKT-UHFFFAOYSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-methoxyphenol is presented in the table below. It is important to note that while some data is available for this specific compound, other values are estimated or derived from closely related compounds due to a lack of specific experimental data for 4-Amino-3-methoxyphenol.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | [1][4] |
| Melting Point | 168-170 °C | [4] |
| Boiling Point | 315.892 °C at 760 mmHg (Predicted) | |
| pKa | Estimated to be between 9.5 and 10.5 | |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | |
| Appearance | Solid | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 4-Amino-3-methoxyphenol.
Synthesis of 4-Amino-3-methoxyphenol
A detailed protocol for the synthesis of 4-Amino-3-methoxyphenol has been reported and is outlined below.[4]
Materials:
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Sulphanilic acid
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Anhydrous sodium carbonate
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Sodium nitrite
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3-Methoxyphenol
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Sodium hydroxide
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Sodium dithionite
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Hydrochloric acid
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Ice
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Water
Procedure:
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Diazotization of Sulphanilic Acid:
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Dissolve 43.3 g of sulphanilic acid and 13.25 g of anhydrous sodium carbonate in 250 ml of water and cool the solution to 15 °C.
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Add a solution of 18.5 g of sodium nitrite in 100 ml of water.
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Immediately pour the mixture into a mixture of 300 ml of ice and 54 ml of hydrochloric acid.
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Stir the resulting suspension at 0 °C for 20 minutes.
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Coupling Reaction:
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Prepare a cooled solution of 31 g of 3-methoxyphenol and 55 g of sodium hydroxide in 300 ml of water.
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Add the diazonium salt suspension from the previous step to this cooled solution.
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Stir the resulting deep red solution for 1 hour.
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Reduction and Isolation:
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Heat the deep red solution to 70 °C.
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Add sodium dithionite portionwise until the color is discharged.
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Upon cooling, crystals of 4-amino-3-methoxyphenol will form.
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Filter the crystals, wash with water, and dry.
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This procedure is reported to yield approximately 23 g (66%) of 4-amino-3-methoxyphenol with a melting point of 168-170 °C.[4]
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Purification of Aminophenols
General Protocol for Extractive Purification of p-Aminophenol (Adaptable for 4-Amino-3-methoxyphenol):
This method is based on the purification of p-aminophenol and would require optimization for 4-Amino-3-methoxyphenol.[5][6][7][8][9]
Materials:
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Crude 4-Amino-3-methoxyphenol
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Aqueous acid (e.g., sulfuric acid)
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Base for pH adjustment (e.g., ammonia, sodium hydroxide)
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Organic solvent (e.g., toluene, or a mixture of aniline and toluene)
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Sodium bisulfite or sodium sulfite (for color removal)
Procedure:
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pH Adjustment: Dissolve the crude 4-Amino-3-methoxyphenol in an aqueous acidic solution. Adjust the pH of the solution to a range of 4.0-5.0 with a base.[5][6] This step is crucial for the selective extraction of impurities.
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Solvent Extraction: Extract the aqueous solution with an appropriate organic solvent, such as toluene, at an elevated temperature (e.g., 75-85 °C).[6] This will remove non-polar impurities. For p-aminophenol, a mixture of aniline and toluene is effective in removing impurities like 4,4'-diaminodiphenyl ether.[5][7][8][9]
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Separation: Separate the aqueous layer containing the protonated aminophenol from the organic layer containing the impurities.
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Precipitation: Adjust the pH of the aqueous layer to a neutral or slightly basic range (e.g., 6.5-8.0) to precipitate the purified aminophenol.[6]
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Isolation and Decolorization: Cool the solution to induce crystallization. Filter the purified product and wash it with an aqueous solution of a reducing agent like sodium bisulfite or sodium sulfite to remove colored impurities.[6]
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Drying: Dry the purified crystals under vacuum.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for 4-Amino-3-methoxyphenol is not detailed in the searched literature. However, a method for the closely related compound 4-Amino-3-nitrophenol has been developed and can be adapted.[10] Furthermore, a general HPLC method for 2-Amino-4-methoxyphenol provides a solid starting point for method development.[11]
Adapted HPLC Method for 4-Amino-3-methoxyphenol:
This proposed method is based on established protocols for similar compounds and would require validation for this specific analyte.
Chromatographic Conditions:
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HPLC System: A standard HPLC system equipped with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
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Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier. A starting point could be a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.85) in a ratio of 15:85 (v/v).[11]
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Flow Rate: 1.0 mL/min.[11]
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Column Temperature: 30 °C.[11]
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Detection Wavelength: Based on the UV-Vis spectra of similar methoxyphenols, a wavelength around 280-290 nm would be a suitable starting point for detection.
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Injection Volume: 10 µL.[11]
Sample Preparation:
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Accurately weigh the 4-Amino-3-methoxyphenol sample.
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Dissolve the sample in the mobile phase to a known concentration.
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Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Amino-3-methoxyphenol | 61638-01-5 [sigmaaldrich.com]
- 4. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 5. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
